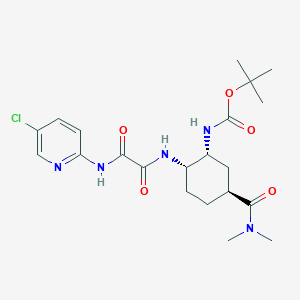![molecular formula C15H18ClNO3 B1421426 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide CAS No. 1235439-44-7](/img/structure/B1421426.png)
2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide
Overview
Description
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts distinct chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide typically involves multiple steps, starting from commercially available precursors
Formation of Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a benzodioxole derivative and a cyclohexane derivative under acidic or basic conditions.
Introduction of Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction, typically using propanoyl chloride and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the spirocyclic core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, borane), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new therapeutic agents targeting various diseases.
Materials Science: The spirocyclic core imparts rigidity and stability, making it useful in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions, particularly those involving spirocyclic structures.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic profiles.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-yl}acetamide
- 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl}acetamide
Uniqueness
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide is unique due to its specific spirocyclic configuration and the presence of the propanamide group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which differentiate it from similar compounds.
Properties
IUPAC Name |
2-chloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-10(16)14(18)17-11-5-6-12-13(9-11)20-15(19-12)7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRPZVGMUBGAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC3(O2)CCCCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


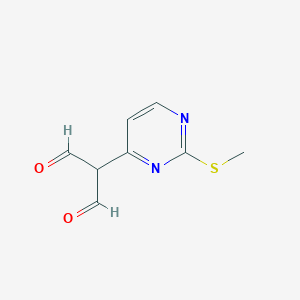
![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)
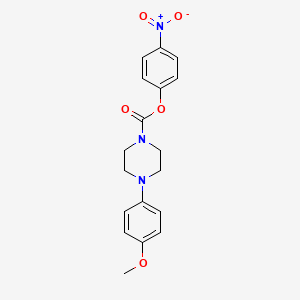
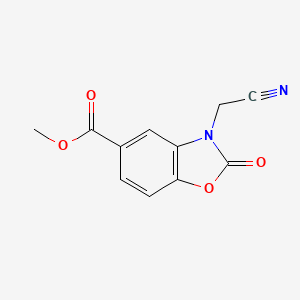
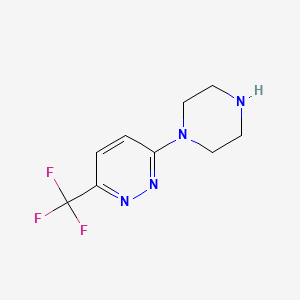
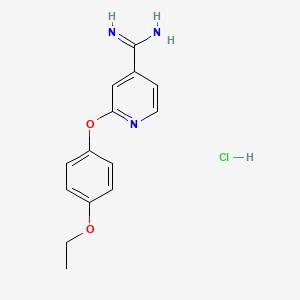
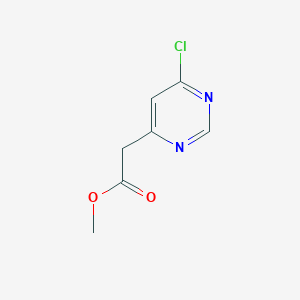
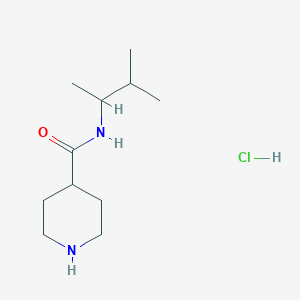
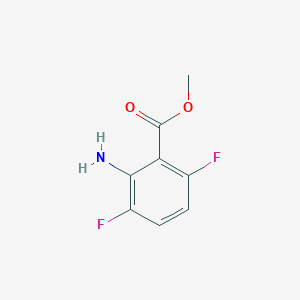
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride](/img/structure/B1421359.png)
![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)
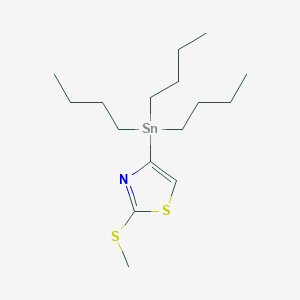
![Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1421364.png)
